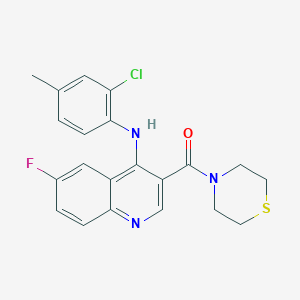
(4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a quinoline ring, a thiomorpholine ring, and an amine group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The quinoline ring is a heterocyclic aromatic ring, which could contribute to the compound’s stability and reactivity. The thiomorpholine ring is a type of morpholine ring with a sulfur atom, which could make the compound more reactive .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amine group could participate in reactions such as acylation or alkylation. The quinoline ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of the quinoline and thiomorpholine rings could affect the compound’s solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Quinoline derivatives have been extensively explored for their application as fluorescent chemosensors. Compounds like 4-methyl-2,6-diformylphenol (DFP), which shares a partial structural similarity with the target compound by virtue of the quinoline moiety, have demonstrated high selectivity and sensitivity in detecting a wide range of analytes, including metal ions, anions, and neutral molecules. These chemosensors exploit the fluorescent properties of quinoline derivatives to signal the presence of specific analytes through changes in fluorescence intensity or emission wavelength. The applications span environmental monitoring, biological assays, and clinical diagnostics, highlighting the versatility of quinoline-based sensors in scientific research (Roy, 2021).
Antimicrobial and Antimalarial Agents
Quinoline derivatives, such as Chloroquine (CQ) and its derivatives, have been widely recognized for their antimicrobial and antimalarial properties. Research into these compounds has provided insights into their mechanisms of action, including inhibition of DNA replication and interference with the parasites' ability to detoxify heme. The exploration of CQ and its derivatives offers a glimpse into the potential of quinoline-based compounds in developing therapeutic agents against a range of infectious diseases. This research avenue is particularly relevant for compounds with similar structural features, suggesting potential applications in drug discovery and development for infectious disease treatment (Njaria et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS/c1-13-2-4-19(17(22)10-13)25-20-15-11-14(23)3-5-18(15)24-12-16(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNMDTBQEVCIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2886313.png)
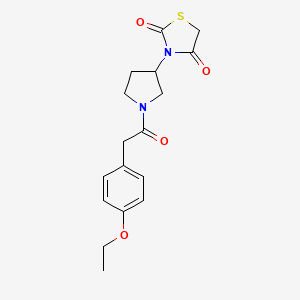
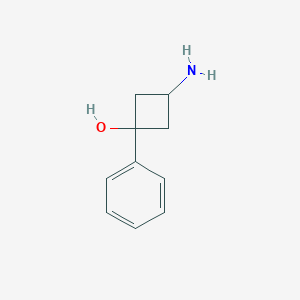
![5-((4-Hydroxypiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886316.png)
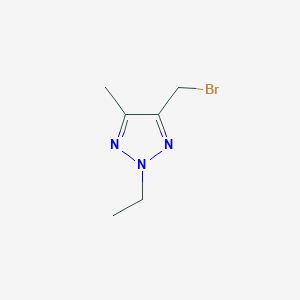
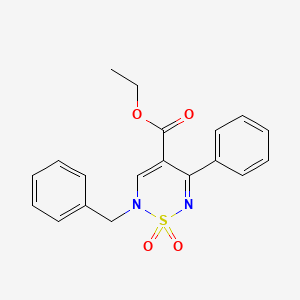
![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)
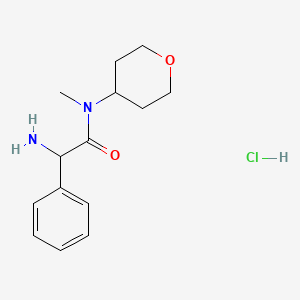
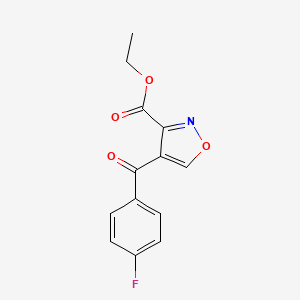
![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)
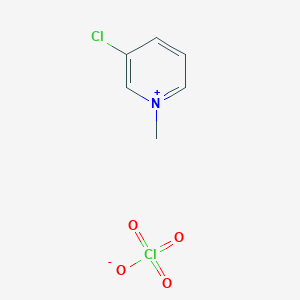
![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)